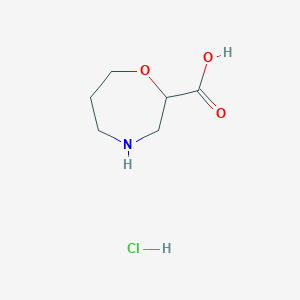
1-(4-Chlorophenyl)-3,3-dimethylpiperazine
Übersicht
Beschreibung
1-(4-Chlorophenyl)-3,3-dimethylpiperazine (1-(4-CP)-3,3-DMP) is an organic compound with a unique chemical structure. It is a member of the piperazine family, which is a group of heterocyclic compounds containing two nitrogen atoms in a six-membered ring. 1-(4-CP)-3,3-DMP is a powerful inhibitor of the enzyme monoamine oxidase (MAO), and is used in laboratory experiments to study the effects of MAO inhibition on biochemical and physiological processes. This compound has a wide range of applications in scientific research, and has been used to study neurotransmitter metabolism, drug action, and the effects of MAO inhibition on behavior.
Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structures
- 1:2 Complexes of N,N'-Dimethylpiperazine : Research on the crystal and molecular structures of complexes involving N,N'-dimethylpiperazine, such as with 1-(o-Chlorophenyl)-1-phenyl-2-propyn-1-ol, has shown that these structures are significant for optical purification processes due to their denser packing of molecules in the crystal (Yabuki et al., 1988).
Chemical Properties and Interactions
Interaction with Chloroplasts : Studies have shown that compounds like 3-(4-chlorophenyl)-1,1-dimethylurea interact with isolated chloroplasts in various ways, including partitioning between biological and aqueous phases, suggesting significant biochemical implications (Izawa & Good, 1965).
Molecular Structure Analysis : The molecular and crystal structure of 1,4-bis(chloroacetyl)-trans-2,5-dimethylpiperazine, a model compound related to poly(trans-2,5-dimethyl-1,4-piperazinediylfumaroyl), has been extensively studied, providing insights into the structural properties of related compounds (Bassi & Scordamaglia, 1977).
Pharmacological Research
- Nonpeptide Agonist Discovery : Research identified 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one as a nonpeptidic agonist of the urotensin-II receptor, highlighting the potential of similar compounds in pharmacological research and drug development (Croston et al., 2002).
Spectroscopic and Structural Studies
Hydrogen Bonding and Basicity Studies : N,N'-Dimethylpiperazine betaines have been analyzed for their hydrogen bonding, basicity, and spectroscopic properties, providing crucial information on their molecular interactions and behavior (Dega-Szafran et al., 2002).
X-ray and NMR Studies : The complex of 1,4-dimethylpiperazine mono-betaine with p-hydroxybenzoic acid has been studied using X-ray diffraction and NMR, shedding light on the molecular interactions and structural details of these compounds (Dega-Szafran et al., 2006).
Industrial Applications
- Use in Polyurethane Foam Production : The efficacy of 1,4-dimethylpiperazine as a catalyst in polyether foam production has been evaluated, indicating its potential utility in industrial applications (Samarappuli & Liyanage, 2018).
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3,3-dimethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2/c1-12(2)9-15(8-7-14-12)11-5-3-10(13)4-6-11/h3-6,14H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYCRGPBLOHCYNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCN1)C2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3,3-dimethylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5-Nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1425319.png)
![2-(1-Hydroxy-1-methyl-1-ethyl)-pyrazolo[1,5-A]pyridine-3-carbaldehyde](/img/structure/B1425323.png)


